molecular formula C20H22N4O3 B11382543 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11382543
M. Wt: 366.4 g/mol
InChI Key: MZPPRLRDQDUSIG-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Imidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the triazole ring and the presence of both hydroxymethyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-13-4-7-16(10-14(13)2)24-22-18(12-25)19(23-24)20(26)21-11-15-5-8-17(27-3)9-6-15/h4-10,25H,11-12H2,1-3H3,(H,21,26)

InChI Key

MZPPRLRDQDUSIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)CO)C

Origin of Product

United States

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